Cas no 1261600-49-0 (1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone)

1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone is a specialized biphenyl derivative featuring both chloro and trifluoromethyl functional groups. This compound is of significant interest in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of the electron-withdrawing trifluoromethyl group enhances its reactivity in cross-coupling reactions, while the chloro substituent offers further functionalization potential. Its rigid biphenyl scaffold contributes to structural stability, making it valuable for designing molecules with precise steric and electronic properties. The compound is typically utilized in research settings for developing bioactive compounds or as a building block in complex synthetic pathways. Proper handling under controlled conditions is recommended due to its reactive nature.
1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone structure
1261600-49-0 structure
Product Name:1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone
CAS No:1261600-49-0
MF:C15H10ClF3O
MW:298.687513828278
CID:4992424
Update Time:2025-06-14

1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone
    • Inchi: 1S/C15H10ClF3O/c1-9(20)10-6-7-12(14(16)8-10)11-4-2-3-5-13(11)15(17,18)19/h2-8H,1H3
    • InChI Key: XYGIWOAOGBJGGM-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(C)=O)C=CC=1C1C=CC=CC=1C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 356
  • XLogP3: 4.7
  • Topological Polar Surface Area: 17.1

1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011009445-250mg
1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone
1261600-49-0 97%
250mg
$484.80 2023-09-03
Alichem
A011009445-500mg
1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone
1261600-49-0 97%
500mg
$823.15 2023-09-03
Alichem
A011009445-1g
1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone
1261600-49-0 97%
1g
$1534.70 2023-09-03

Additional information on 1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone

Research Brief on 1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone (CAS: 1261600-49-0)

1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone (CAS: 1261600-49-0) is a biphenyl derivative that has garnered significant attention in recent years due to its potential applications in pharmaceutical and agrochemical research. This compound, characterized by its chloro and trifluoromethyl functional groups, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

The synthesis of 1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone typically involves palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of the biphenyl scaffold. Recent advancements in catalytic systems have improved the yield and purity of this compound, making it more accessible for large-scale applications. Researchers have also investigated its reactivity under various conditions, providing insights into its potential for further functionalization.

In the context of drug discovery, 1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone has been identified as a key intermediate in the synthesis of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. Preliminary studies suggest that derivatives of this compound exhibit promising inhibitory activity against specific kinase targets, although further optimization is required to enhance selectivity and reduce off-target effects.

Another area of interest is the compound's potential application in agrochemicals. The trifluoromethyl group is known to enhance the bioavailability and stability of pesticidal agents. Recent research has explored the incorporation of 1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone into novel herbicides and fungicides, with preliminary results indicating improved efficacy against resistant strains of pests and pathogens.

Despite its promise, challenges remain in the development and application of 1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone. Issues such as scalability, environmental impact, and regulatory compliance must be addressed to fully realize its potential. Ongoing research aims to optimize synthetic routes, evaluate toxicity profiles, and explore new applications in both pharmaceutical and agrochemical industries.

In conclusion, 1-(2-Chloro-2'-(trifluoromethyl)biphenyl-4-yl)-ethanone (CAS: 1261600-49-0) represents a versatile and valuable compound in the field of chemical biology. Its unique structural features and reactivity make it a promising candidate for the development of next-generation therapeutics and agrochemicals. Continued research and collaboration across disciplines will be essential to unlock its full potential and address existing challenges.

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